

Application Notes and Protocols for 15-KETE ELISA Kit

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Compound of Interest

Compound Name: 15-KETE

Cat. No.: B15553358

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These application notes provide a comprehensive overview and a detailed protocol for the quantitative determination of 15-keto-eicosatetraenoic acid (**15-KETE**) in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA) kit. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

15-KETE is a metabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), produced through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Emerging research indicates that **15-KETE** is a biologically active lipid mediator involved in cellular signaling pathways. Notably, it has been shown to promote the proliferation of pulmonary artery endothelial cells through the activation of the ERK1/2 signaling pathway.^{[1][2]} The quantification of **15-KETE** in various biological matrices is crucial for understanding its physiological and pathological roles.

This competitive ELISA kit provides a sensitive and specific method for measuring **15-KETE** in samples such as plasma, serum, cell culture supernatants, and tissue homogenates. The assay is based on the principle of competitive binding between **15-KETE** in the sample and a fixed amount of enzyme-labeled **15-KETE** for a limited number of antibody binding sites.

Assay Principle

The **15-KETE** ELISA is a competitive immunoassay. A 96-well microplate is pre-coated with a capture antibody specific for **15-KETE**. When the sample or standard is added to the wells along with a fixed concentration of horseradish peroxidase (HRP)-conjugated **15-KETE**, the

unlabeled **15-KETE** from the sample and the HRP-conjugated **15-KETE** compete for binding to the capture antibody. The amount of HRP-conjugated **15-KETE** that binds to the antibody is inversely proportional to the concentration of **15-KETE** in the sample. After a washing step to remove unbound components, a substrate solution is added. The resulting color development, which is measured spectrophotometrically at 450 nm, is inversely proportional to the concentration of **15-KETE** in the sample.

Data Presentation

Typical Standard Curve

The following table represents a typical standard curve for a **15-KETE** ELISA. The optical density (OD) values are inversely proportional to the concentration of **15-KETE**.

15-KETE Concentration (pg/mL)	Optical Density (450 nm)
0	2.400
7.813	2.150
15.625	1.850
31.25	1.500
62.5	1.100
125	0.750
250	0.500
500	0.300

Assay Performance Characteristics

Parameter	Specification
Assay Range	7.8 - 500 pg/mL
Sensitivity	< 5 pg/mL
Intra-assay CV	< 10%
Inter-assay CV	< 15%
Sample Types	Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates

Experimental Protocols

Reagent Preparation

- Wash Buffer (1X): If provided as a concentrate (e.g., 20X), dilute with deionized water to the final working concentration.
- Standard Solutions: Reconstitute the lyophilized **15-KETE** standard with the provided diluent to create the highest concentration standard (e.g., 500 pg/mL). Perform a serial dilution to generate the standard curve points (e.g., 500, 250, 125, 62.5, 31.25, 15.625, 7.813, and 0 pg/mL).[\[3\]](#)
- HRP-conjugated **15-KETE**: Prepare the working solution by diluting the concentrated HRP conjugate with the appropriate diluent as per the kit's instructions.
- Sample Diluent: This is typically provided ready to use.

Sample Preparation

Proper sample collection, processing, and storage are critical for accurate results. Eicosanoids are susceptible to degradation, so samples should be handled promptly and kept on ice.

- Serum: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Aliquot the serum and store at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[\[4\]](#)

- Plasma: Collect blood into tubes containing an anticoagulant such as EDTA or heparin. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Aliquot the plasma and store at -80°C.[4]
- Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove particulates. Aliquot the supernatant and store at -80°C.
- Tissue Homogenates: Rinse tissues with PBS to remove excess blood. Homogenize the tissue in a suitable buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. A protein precipitation step with ethanol may be necessary.[5] For eicosanoid analysis, solid-phase extraction (SPE) may be required to purify and concentrate the sample. [5][6]

Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
- Add 50 µL of HRP-conjugated **15-KETE** to each well.
- Incubate the plate for 2 hours at room temperature on a gentle shaker.
- Wash the plate 4-5 times with 1X Wash Buffer. Ensure complete removal of liquid at each step by inverting the plate and blotting it on a clean paper towel.
- Add 100 µL of TMB Substrate Solution to each well.
- Incubate the plate for 15-30 minutes at room temperature in the dark.
- Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
- Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

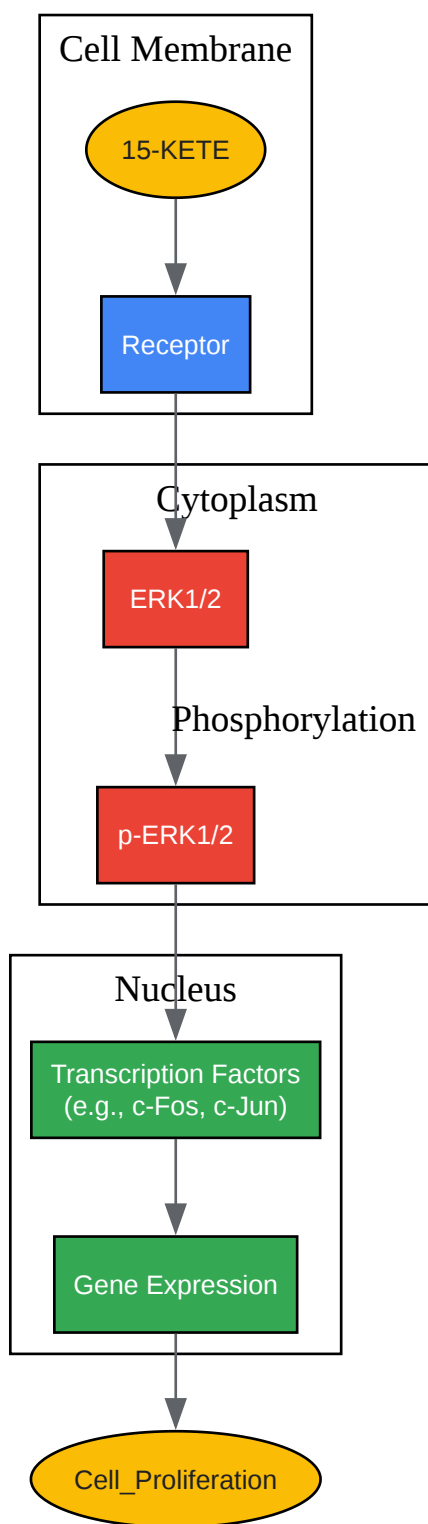
Data Analysis

- Calculate the average absorbance for each set of replicate standards and samples.

- Subtract the average absorbance of the zero standard (blank) from all other standards and samples.
- Plot a standard curve with the concentration of the standards on the x-axis and the corresponding average absorbance on the y-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Determine the concentration of **15-KETE** in the samples by interpolating their absorbance values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.

Visualizations

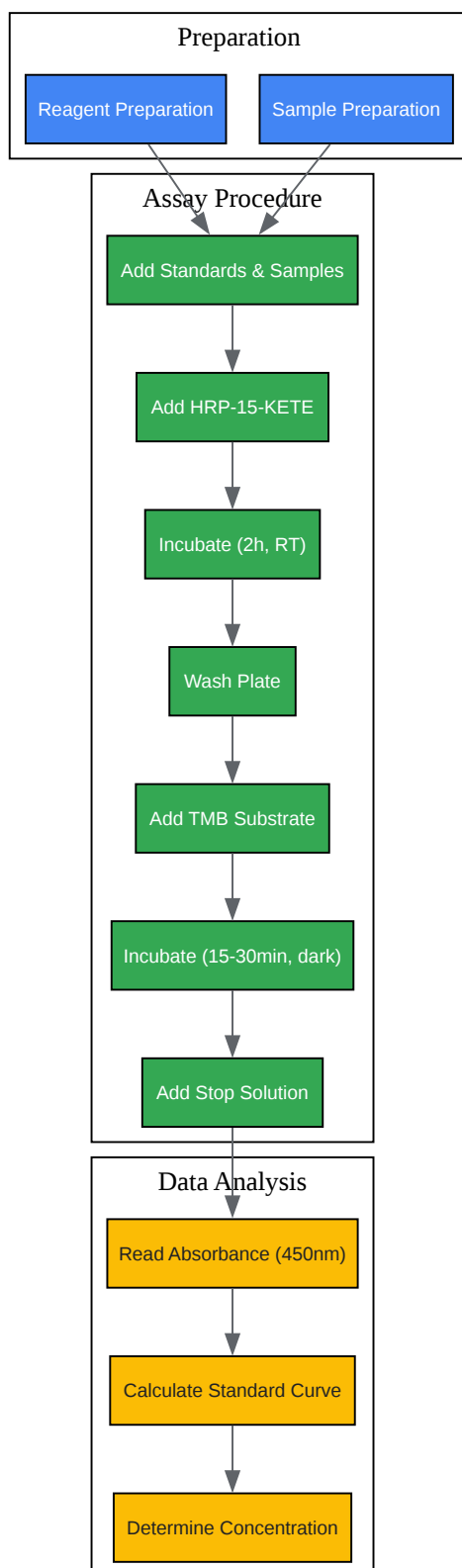
15-KETE Signaling Pathway



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Caption: **15-KETE** signaling pathway leading to cell proliferation.

Experimental Workflow



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Caption: Workflow for the **15-KETE** competitive ELISA.

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